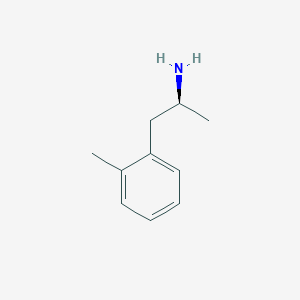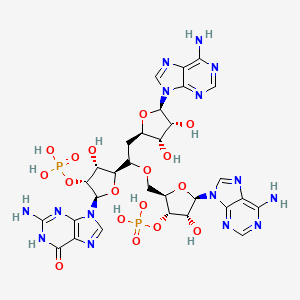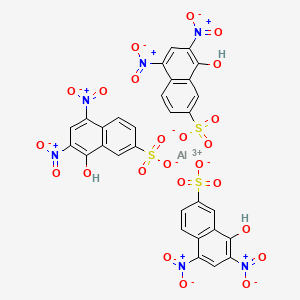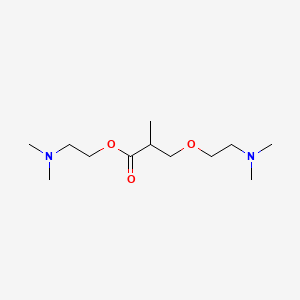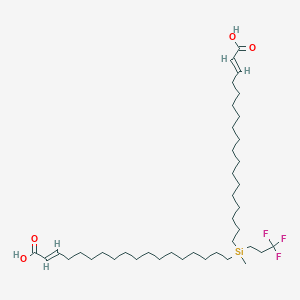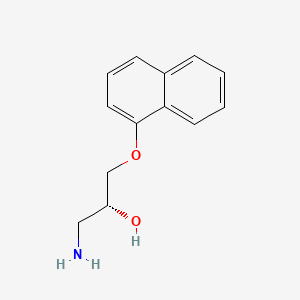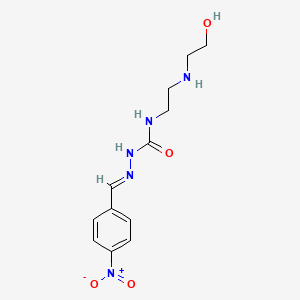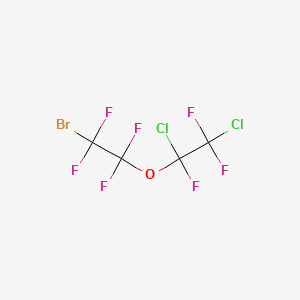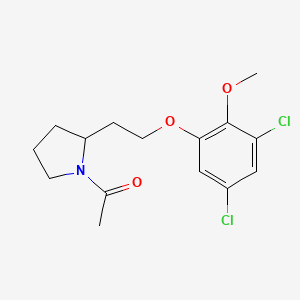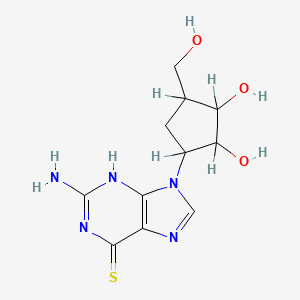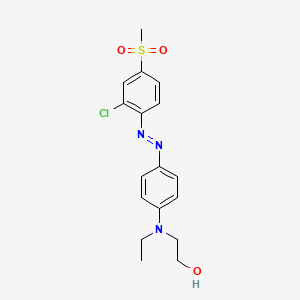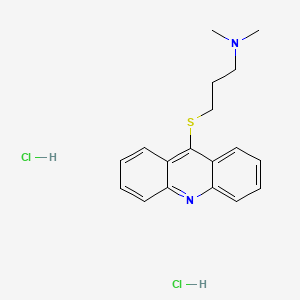
3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride typically involves the nucleophilic substitution reaction of 9-chloroacridine with N,N-dimethyl-1-propanamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the acridinylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. As a result, the compound exhibits cytotoxic effects on rapidly dividing cells, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another acridine derivative with anticancer properties.
Amsacrine (m-AMSA): A well-known acridine derivative used in cancer chemotherapy.
Triazoloacridone (C-1305): An acridine derivative with potent anticancer activity.
Uniqueness
3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride is unique due to its specific chemical structure, which allows it to intercalate into DNA and inhibit topoisomerase enzymes effectively. This compound’s ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
34375-68-3 |
|---|---|
Formule moléculaire |
C18H22Cl2N2S |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
3-acridin-9-ylsulfanyl-N,N-dimethylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C18H20N2S.2ClH/c1-20(2)12-7-13-21-18-14-8-3-5-10-16(14)19-17-11-6-4-9-15(17)18;;/h3-6,8-11H,7,12-13H2,1-2H3;2*1H |
Clé InChI |
COXMYOMJZBGPQX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCSC1=C2C=CC=CC2=NC3=CC=CC=C31.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


